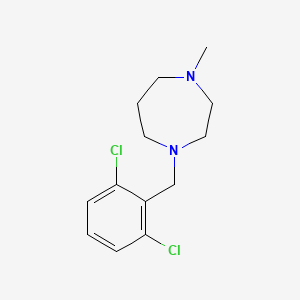
1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of various psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to several subtypes of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. Activation of these receptors results in the release of various neurotransmitters, including dopamine, norepinephrine, and gamma-aminobutyric acid (GABA), which are involved in the regulation of mood, anxiety, and cognitive function.
Biochemical and physiological effects:
The effects of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine on the biochemical and physiological systems in the body are complex and varied. It has been shown to increase the release of cortisol, a stress hormone, and to activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. It also induces changes in the activity of the sympathetic and parasympathetic nervous systems, which are involved in the regulation of heart rate, blood pressure, and respiration.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in lab experiments has several advantages, including its well-established pharmacological profile and its ability to induce anxiety and psychosis-like behaviors in animal models. However, it also has several limitations, including its potential for abuse and its complex effects on the biochemical and physiological systems in the body.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine that have improved efficacy and fewer side effects. Another area of interest is the investigation of the role of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in the regulation of stress responses and the HPA axis. Finally, there is a need for further research on the potential risks and benefits of using 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in clinical settings.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It acts as a serotonin receptor agonist and induces complex effects on the biochemical and physiological systems in the body. While it has several advantages as a research tool, it also has several limitations, including its potential for abuse and its complex effects on the body. Further research is needed to fully understand the potential risks and benefits of using 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in clinical settings.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine involves the reaction of 1-(2-chlorobenzyl)piperazine with 4-methylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which leads to the formation of 1-(2-chlorobenzyl)-4-(4-methylphenyl)piperazine in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MCPP has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiogenic and hallucinogenic effects in animal models, which has led to its use as a research tool for studying the neurobiology of anxiety and psychosis.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBXRMYVYSQWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-4-(4-methylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)


![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)